molecular formula C21H25N2O5P B1229022 4-[4-Diethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine

4-[4-Diethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine

Cat. No. B1229022
M. Wt: 416.4 g/mol
InChI Key: HSFMETJHHSSNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-diethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine is a member of naphthalenes.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of various morpholine derivatives, including those with a naphthalene component, has been extensively studied. The synthesis of these compounds involves reactions of bromoacetophenones or bromopropionyl naphthalene with different amines, yielding arylmorpholines with varying structures and properties (Hu Ai-xi, 2005).

Chemical Reactions and Products

  • Morpholines, including those with naphthalene moieties, have been used in the substitution reactions of naphthoquinone sulfonates, leading to the formation of various colored 4-substituted naphthoquinones. These reactions have been studied for their kinetics and the structural characterization of the products (Y. Asahi, Masami Tanaka, & K. Shinozaki, 1984).

Herbicidal Activity

  • Novel morpholine derivatives have been designed and synthesized as inhibitors targeting specific enzymes in plants. These compounds have shown moderate to good herbicidal activities in various evaluations, highlighting their potential use in agricultural applications (Yan Jin et al., 2015).

Potential in Supramolecular Chemistry

  • Morpholine derivatives have been incorporated into complex chemical structures, such as supramolecular assemblies. These studies have focused on understanding the influence of morpholine and related compounds on the formation of diverse molecular architectures (Michał J. Białek et al., 2013).

Biological Activities

  • Research into morpholine derivatives has also included the exploration of their potential biological activities. For instance, studies have focused on synthesizing novel triazole derivatives involving morpholine and evaluating their antimicrobial properties (H. Bektaş et al., 2007).
  • Similarly, some morpholine-naphthalene compounds have been investigated for their potential as antiamnesic agents, suggesting their applicability in therapeutic contexts (S. Thamotharan et al., 2003).

Medicinal Chemistry Applications

  • Morpholine derivatives have been used in the synthesis of prodrugs for topical drug delivery, with some compounds showing improved delivery and hydrolysis rates compared to their parent drugs (J. Rautio et al., 2000).
  • Research into 1-arylpyrazole class of σ(1) receptor antagonists, which include morpholine derivatives, has been significant in developing new treatments for neuropathic pain (J. Díaz et al., 2012).

properties

Product Name

4-[4-Diethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine

Molecular Formula

C21H25N2O5P

Molecular Weight

416.4 g/mol

IUPAC Name

4-(4-diethoxyphosphoryl-2-naphthalen-1-yl-1,3-oxazol-5-yl)morpholine

InChI

InChI=1S/C21H25N2O5P/c1-3-26-29(24,27-4-2)20-21(23-12-14-25-15-13-23)28-19(22-20)18-11-7-9-16-8-5-6-10-17(16)18/h5-11H,3-4,12-15H2,1-2H3

InChI Key

HSFMETJHHSSNFA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)N4CCOCC4)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-Diethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine
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4-[4-Diethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine
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4-[4-Diethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine
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4-[4-Diethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine
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Reactant of Route 6
4-[4-Diethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine

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